Diundecyl phthalate

Description

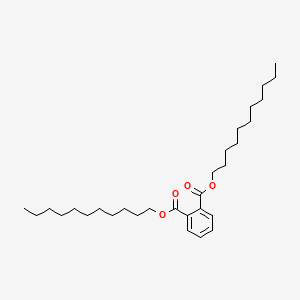

Structure

2D Structure

Properties

IUPAC Name |

diundecyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O4/c1-3-5-7-9-11-13-15-17-21-25-33-29(31)27-23-19-20-24-28(27)30(32)34-26-22-18-16-14-12-10-8-6-4-2/h19-20,23-24H,3-18,21-22,25-26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVHEQUEHCEAKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O4 | |

| Record name | DIUNDECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7025215 | |

| Record name | Diundecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diundecyl phthalate is an oily colorless odorless liquid. Less dense than water. (USCG, 1999), Liquid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Solid; mp = 35.5 deg C; [HSDB] Colorless odorless liquid; [CAMEO] mp = -9 deg C; [eChemPortal: HPVIS] Liquid; [MSDSonline] | |

| Record name | DIUNDECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diundecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diundecyl phthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5039 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

greater than 200 °F (NTP, 1992) | |

| Record name | DIUNDECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (<1 mg/ml at 70 °F) (NTP, 1992), In water, 1.11 mg/L at 20 °C | |

| Record name | DIUNDECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIUNDECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.955 g/cu m at 20 °C | |

| Record name | DIUNDECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from ethanol | |

CAS No. |

3648-20-2, 39393-37-8 | |

| Record name | DIUNDECYL PHTHALATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/11245 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diundecyl phthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3648-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diundecyl phthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003648202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Benzenedicarboxylic acid, 1,2-diundecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diundecyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diundecyl phthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.805 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Santicizer 711 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIUNDECYL PHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQV46346WV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIUNDECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

35.5 °C | |

| Record name | DIUNDECYL PHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5132 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Diundecyl Phthalate: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diundecyl phthalate (B1215562) (DUP) is a high molecular weight phthalate ester primarily utilized as a plasticizer to enhance the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). Its chemical structure consists of a benzene (B151609) ring with two ester groups at the ortho positions, each linked to an undecyl chain. This technical guide provides an in-depth overview of the molecular structure, weight, synthesis, and metabolic fate of diundecyl phthalate, presenting key data in a structured format for scientific and research applications.

Molecular Structure and Properties

This compound is characterized by the molecular formula C30H50O4. Its structure features a central phthalic acid moiety esterified with two undecyl alcohol molecules.

Table 1: Molecular Identifiers and Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C30H50O4 | [1] |

| Molecular Weight | 474.72 g/mol | [2] |

| IUPAC Name | diundecyl benzene-1,2-dicarboxylate | |

| CAS Number | 3648-20-2 | [1][2] |

| SMILES | CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCCCCC | |

| Appearance | Colorless to almost colorless clear liquid/oil | [3] |

| Boiling Point | 267 °C at 3 mmHg | [3] |

| Flash Point | 239 °C | [3] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [3] |

Synthesis of this compound

The primary method for synthesizing this compound is through the esterification of phthalic anhydride (B1165640) with undecyl alcohol. This reaction is typically catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to drive the reaction to completion. The synthesis proceeds in two main stages: the rapid formation of the monoester followed by a slower conversion to the diester.

Experimental Protocol: Esterification of Phthalic Anhydride with Undecyl Alcohol

This protocol is adapted from established methods for phthalate ester synthesis.[4][5]

Materials:

-

Phthalic anhydride

-

n-Undecyl alcohol

-

Sulfuric acid (concentrated)

-

Inert solvent (e.g., toluene (B28343) or xylene) for azeotropic removal of water

-

Sodium bicarbonate solution (5%)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Heating mantle with magnetic stirrer

-

Thermometer

-

Dean-Stark apparatus or equivalent for water removal

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus fitted with a reflux condenser, combine phthalic anhydride and n-undecyl alcohol. A molar ratio of alcohol to phthalic anhydride of 2.5:1 to 3:1 is recommended to favor the formation of the diester.[4]

-

Add a catalytic amount of concentrated sulfuric acid (approximately 0.05-0.1% by mass of the reactants).[4]

-

Add an inert solvent like toluene to facilitate the azeotropic removal of water, a byproduct of the esterification.

-

Heat the reaction mixture to a temperature range of 130-180°C with vigorous stirring.[5] The exact temperature will depend on the solvent used and should be sufficient to allow for the collection of water in the Dean-Stark trap.

-

Monitor the progress of the reaction by observing the amount of water collected. The theoretical amount of water for complete conversion can be calculated based on the initial amount of phthalic anhydride.

-

Once the reaction is complete (i.e., no more water is being formed), allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent and any excess undecyl alcohol under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by vacuum distillation if necessary.

Table 2: Key Parameters for this compound Synthesis

| Parameter | Recommended Condition | Reference |

| Reactant Molar Ratio (Alcohol:Anhydride) | 2.5:1 to 3:1 | [4] |

| Catalyst | Sulfuric Acid | [4] |

| Catalyst Concentration | 0.05 - 0.1 mass% | [4] |

| Reaction Temperature | 130 - 180 °C | [5] |

Metabolic Pathway of this compound

In humans, this compound, as a high molecular weight phthalate, undergoes a series of metabolic transformations before excretion. The initial step is the hydrolysis of one of the ester bonds to form the monoester, monoundecyl phthalate (MUP). This is followed by further oxidative metabolism of the undecyl side chain, leading to the formation of hydroxylated, oxidized, and carboxylated metabolites.[6][7] These more polar metabolites are then more readily excreted in the urine.

The major metabolic pathway is illustrated in the diagram below.

Caption: Metabolic pathway of this compound in humans.

Conclusion

This technical guide provides essential information on the molecular characteristics, synthesis, and metabolic fate of this compound. The tabulated data offers a quick reference for its physical and chemical properties, while the detailed synthesis protocol provides a practical framework for its laboratory preparation. The visualization of its metabolic pathway clarifies the biotransformation processes it undergoes in the human body. This compilation of information serves as a valuable resource for researchers and professionals in the fields of chemistry, toxicology, and drug development.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. This compound CAS#: 96507-86-7 [amp.chemicalbook.com]

- 4. akjournals.com [akjournals.com]

- 5. Esterification of phthalic anhydride with n-Butanol using eco-friendly solid acid catalyst-sulfamic acid [cwejournal.org]

- 6. Identification of potential biomarkers of exposure to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Synthesis and manufacturing process of Diundecyl phthalate

An In-depth Technical Guide to the Synthesis and Manufacturing of Diundecyl Phthalate (B1215562)

Introduction

Diundecyl phthalate (DUP) is a high molecular weight phthalate ester with the chemical formula C30H50O4.[1][2] It is primarily used as a plasticizer, particularly in polyvinyl chloride (PVC) products, to enhance flexibility, durability, and workability.[1][3] Its applications include wire and cable insulation, automotive interiors, flooring, and other consumer goods requiring enhanced longevity.[1][2] DUP is produced as a high production volume chemical, with U.S. production estimated at 18,000 metric tons in 2008.[2][3] This guide provides a detailed overview of the synthesis and manufacturing processes for this compound, aimed at researchers and professionals in chemical and drug development.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3648-20-2 | [2] |

| Molecular Formula | C30H50O4 | [2] |

| Molecular Weight | 474.7 g/mol | [3] |

| Appearance | Oily, colorless, odorless liquid | [3][4] |

| Melting Point | 35.5 °C | [2] |

| Boiling Point | 501 °C | [2] |

| Density | 0.955 g/cm³ at 20 °C | [3] |

| Water Solubility | 1.11 mg/L at 20 °C | [5] |

| Purity (Typical) | >99.5% w/w | [2] |

Synthesis of this compound

The commercial synthesis of this compound is achieved through the esterification of phthalic anhydride (B1165640) with undecanol (B1663989) (also known as undecyl alcohol).[1][2][4] This reaction is typically catalyzed by an acid.[1][4]

The overall reaction is as follows:

C8H4O3 (Phthalic Anhydride) + 2 C11H24O (Undecanol) → C30H50O4 (this compound) + H2O

The synthesis process occurs in two main stages:

-

Monoester Formation : A rapid and essentially complete reaction where one molecule of phthalic anhydride reacts with one molecule of undecanol to form mono-undecyl phthalate.[6][7]

-

Diester Formation : A slower, reversible reaction where the mono-undecyl phthalate reacts with a second molecule of undecanol to form the final product, this compound, and a molecule of water.[6][7] This second stage is the rate-limiting step and requires a catalyst to proceed at a practical rate.[6][7]

Manufacturing Process

The industrial manufacturing of this compound is typically conducted in a closed-system, semi-batch reactor. The process is designed to maximize yield and purity while allowing for the recovery and reuse of excess reactants.

The key steps in the manufacturing process are:

-

Reactor Charging : The reactor is charged with phthalic anhydride and an excess of undecanol. The excess alcohol helps to drive the equilibrium of the second reaction stage towards the formation of the diester.

-

Catalyst Addition : An acid catalyst, such as sulfuric acid, or a titanium-based catalyst is introduced into the reaction mixture.[6][8]

-

Esterification Reaction : The mixture is heated to temperatures typically ranging from 413 K to 453 K (140 °C to 180 °C) under atmospheric pressure.[6] The reaction is carried out with continuous stirring to ensure proper mixing.

-

Water Removal : The water produced during the reaction is continuously removed to shift the reaction equilibrium towards the product side. This is often achieved using an azeotropic distillation setup with a Dean-Stark apparatus.

-

Reaction Monitoring : The progress of the esterification is monitored by periodically taking samples and measuring the acid number or by tracking the amount of water collected. The reaction is considered complete when the acid number drops to a predetermined low level.

-

Catalyst Neutralization : Once the reaction is complete, the acid catalyst is neutralized by adding a basic solution, such as sodium carbonate or calcium hydroxide.

-

Purification : The crude this compound is purified to remove excess undecanol, the neutralized catalyst salts, and other impurities. This is typically a multi-step process:

-

Excess Alcohol Removal : Unreacted undecanol is stripped off under vacuum. The recovered alcohol can be recycled for subsequent batches.[2]

-

Final Purification : The product may undergo further purification by vacuum distillation or treatment with activated charcoal to achieve a purity of over 99%.[2]

-

Detailed Experimental Protocol

This section outlines a representative laboratory-scale protocol for the synthesis of this compound based on kinetic studies of the esterification process.[6]

Materials and Equipment:

-

Reactants : Phthalic anhydride (AR grade), n-undecanol (AR grade)

-

Catalyst : Sulfuric acid (98%)

-

Apparatus : 1 L glass flask reactor, thermostat-controlled heating mantle, magnetic stirrer, thermometer, sampling cock, and a Dean-Stark apparatus with a reflux condenser.

Procedure:

-

Charging the Reactor :

-

Charge the 1 L glass flask with phthalic anhydride and n-undecanol. A typical initial molar ratio of alcohol to phthalic anhydride is 5:1 to ensure an excess of alcohol.[6]

-

For example, use 148.1 g (1.0 mole) of phthalic anhydride and 861.5 g (5.0 moles) of n-undecanol.

-

-

Catalyst Addition :

-

Add the sulfuric acid catalyst to the reaction mixture. The catalyst concentration is typically around 0.05% by mass of the total reactants.[6]

-

For the example amounts, this would be approximately 0.5 g of concentrated sulfuric acid.

-

-

Reaction Conditions :

-

Begin vigorous stirring (e.g., 1040 rpm) to ensure the mixture is homogeneous.[6]

-

Heat the reactor to the desired reaction temperature, for instance, 433 K (160 °C). Maintain this temperature throughout the reaction.[6]

-

Assemble the Dean-Stark apparatus to collect the water byproduct as it forms, driving the reaction to completion.

-

-

Monitoring the Reaction :

-

The reaction progress is followed by taking samples periodically and determining the concentration of the monoester and diester, typically via gas chromatography or by titration to determine the remaining acidity (acid number).

-

The reaction is continued until the conversion of the monoester to the diester is maximized.

-

-

Work-up and Purification :

-

After the reaction is complete (typically after several hours, based on monitoring), cool the mixture to room temperature.

-

Neutralize the sulfuric acid catalyst by washing the reaction mixture with a saturated sodium bicarbonate solution, followed by washing with brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Remove the excess n-undecanol via vacuum distillation.

-

The resulting crude product can be further purified by fractional vacuum distillation to yield this compound with high purity.

-

Kinetic and Reaction Data

The following table summarizes experimental conditions from kinetic studies on the synthesis of phthalates, including those with n-undecanol.[6]

| Parameter | Value |

| Reactants | Phthalic Anhydride, n-Undecanol |

| Catalyst | Sulfuric Acid |

| Catalyst Concentration | 0.05 mass% |

| Initial Mole Ratio (Alcohol:Phthalic Anhydride) | 3:1, 5:1, 10:1 |

| Temperature Range | 413–453 K (140–180 °C) |

| Pressure | Atmospheric |

| Reaction Order (Second Stage) | First order with respect to monoester |

| Activation Energy (Ea) | Derived from Arrhenius plot based on reaction rate constants |

References

- 1. Buy this compound | 3648-20-2 [smolecule.com]

- 2. cpsc.gov [cpsc.gov]

- 3. This compound | C30H50O4 | CID 19283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 3648-20-2 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. akjournals.com [akjournals.com]

- 7. researchgate.net [researchgate.net]

- 8. US5534652A - Preparation of plasticizer esters from phthalic anhydride residue - Google Patents [patents.google.com]

Toxicological profile and health effects of Diundecyl phthalate

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Diundecyl phthalate (B1215562) (DUP), a high molecular weight phthalate ester, is primarily utilized as a plasticizer in a variety of commercial and industrial applications. This technical guide provides a comprehensive overview of the current toxicological data and known health effects associated with DUP exposure. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the potential risks and mechanisms of action of this compound. This document summarizes key findings on acute, subchronic, reproductive, and developmental toxicity, as well as genotoxicity and carcinogenicity. Special attention is given to the role of Peroxisome Proliferator-Activated Receptors (PPARs) in mediating the biological effects of DUP. Quantitative data from pivotal studies are presented in tabular format for ease of comparison, and detailed experimental protocols for key toxicological assessments are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear and concise representation of complex biological processes.

Toxicological Profile

The toxicological profile of Diundececyl Phthalate (DUP) is characterized by low acute toxicity but raises concerns regarding potential effects on the liver and the reproductive system with repeated exposure. The primary route of human exposure is expected to be oral, through the ingestion of contaminated food or dust.[1]

Acute Toxicity

DUP exhibits low acute toxicity via oral, dermal, and inhalation routes.

-

Oral: The acute oral lethal dose (LD50) in rats is reported to be greater than 15,800 mg/kg body weight.[2][3]

-

Dermal: The acute dermal LD50 in rabbits is greater than 7,900 mg/kg body weight.[2]

-

Inhalation: The acute inhalation lethal concentration (LC50) in rats is greater than 1.8 mg/L for a 6-hour exposure.[2]

Skin and Eye Irritation and Sensitization

DUP is not considered to be a significant skin or eye irritant, nor a skin sensitizer.

-

Skin Irritation: Studies in rabbits have shown DUP to be non-irritating to the skin.[2][3]

-

Eye Irritation: Minimal eye irritation has been observed in rabbit studies.[2]

-

Skin Sensitization: DUP did not induce skin sensitization in human patch tests.[2][3]

Repeated Dose Toxicity

The liver is a primary target organ for DUP-induced toxicity following repeated oral exposure.

A key 21-day feeding study in Fischer 344 rats established a No-Observed-Adverse-Effect Level (NOAEL) of approximately 282 mg/kg bw/day and a Lowest-Observed-Adverse-Effect Level (LOAEL) of 1145 mg/kg bw/day, based on dose-related increases in liver weight.[3] At higher doses, increased liver and kidney weights were observed, along with indicators of peroxisome proliferation.[3]

Reproductive and Developmental Toxicity

The data on the reproductive and developmental toxicity of DUP are limited.

-

Reproductive Toxicity: A 21-day repeated dose study in rats showed increased relative testes weight at high doses (1145 and 2305 mg/kg bw/d), but these values were within the historical control range.[3] A 4-week gavage study in rats at a single dose of 500 mg/kg/day reported decreased testicular weight and adverse effects on sperm count and motility.[2] However, dedicated fertility and reproductive toxicity studies are lacking.[3]

-

Developmental Toxicity: No specific developmental toxicity studies for DUP have been identified.[3] However, studies on other high molecular weight phthalates suggest the potential for slight developmental effects, such as skeletal variations, at high doses.[3] A study on diundecyl phthalate (DUDP), a similar compound, showed small decreases in the anogenital distance of male rat fetuses and an increased incidence of supernumerary lumbar ribs at doses of 0.5 and 1 g/kg/day.[4]

Genotoxicity and Carcinogenicity

-

Genotoxicity: DUP has tested negative in bacterial (Ames test) and mammalian (mouse lymphoma) mutation assays.[3] Based on data from the broader category of high molecular weight phthalates, DUP is considered unlikely to be genotoxic.[3]

-

Carcinogenicity: No carcinogenicity studies are available for DUP.[3] Therefore, its carcinogenic potential cannot be determined.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from toxicological studies on this compound.

Table 1: Acute Toxicity Data for this compound

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 15,800 mg/kg bw | [2],[3] |

| LD50 | Rabbit | Dermal | > 7,900 mg/kg bw | [2], |

| LC50 | Rat | Inhalation | > 1.8 mg/L (6-hour) | [2], |

| LD50 | Mouse | Intraperitoneal | > 100 g/kg |

Table 2: Repeated Dose and Reproductive Toxicity Data for this compound

| Study Duration | Species | Route | NOAEL | LOAEL | Effects Observed at LOAEL | Reference |

| 21 Days | Rat (Fischer 344) | Oral (feed) | ~282 mg/kg bw/day | 1145 mg/kg bw/day | Increased liver weight | [3] |

| 28 Days | Rat (Sprague-Dawley) | Oral (gavage) | Not Established | 500 mg/kg/day | Decreased testicular weight, reduced sperm count and motility | [2] |

Experimental Protocols

Repeated Dose 28-Day Oral Toxicity Study in Rodents (Based on OECD Guideline 407)

This protocol outlines the general methodology for a 28-day repeated dose oral toxicity study, which is a standard approach for evaluating the subchronic toxicity of a chemical. The key 21-day study on DUP by Barber et al. (1987) would have followed similar principles.[5][6]

Objective: To determine the potential adverse effects of a test substance administered orally in repeated doses over a 28-day period.

Test Animals: Young, healthy adult rodents (rats are the preferred species), with at least 5 males and 5 females per dose group.[5]

Administration of Test Substance: The test substance is administered orally, typically by gavage or mixed in the diet or drinking water, once daily for 28 days.[5]

Dosage: At least three dose levels and a concurrent control group are used. The highest dose should induce toxic effects but not mortality. Subsequent doses are typically spaced to produce a gradation of toxic effects.[5]

Observations:

-

Clinical Observations: Animals are observed daily for signs of toxicity.

-

Body Weight and Food/Water Consumption: Measured weekly.

-

Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of hematological and biochemical parameters.

-

Pathology: At the end of the study, all animals are subjected to a full necropsy. Organs are weighed, and tissues are preserved for histopathological examination.[5]

Data Analysis: The data are analyzed to determine the nature of any toxic effects, the dose-response relationship, and to establish a No-Observed-Adverse-Effect Level (NOAEL).

References

- 1. This compound | C30H50O4 | CID 19283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cpsc.gov [cpsc.gov]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. Prenatal developmental toxicity studies on diundecyl and ditridecyl phthalates in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]

- 6. oecd.org [oecd.org]

Environmental Fate and Degradation of Diundecyl Phthalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diundecyl phthalate (B1215562) (DUP), a high molecular weight phthalate ester, is primarily utilized as a plasticizer to impart flexibility and durability to polyvinyl chloride (PVC) and other polymers. Its widespread use raises concerns about its environmental persistence, fate, and potential ecological impact. This technical guide provides a comprehensive overview of the environmental degradation of Diundecyl phthalate, detailing its physical and chemical properties, and exploring the primary degradation pathways including biodegradation, photodegradation, and hydrolysis. This document synthesizes quantitative data from various studies, outlines detailed experimental protocols for assessing its degradation, and presents visual representations of degradation pathways and experimental workflows to support further research and risk assessment.

Physical and Chemical Properties of this compound

This compound is a colorless, oily liquid with low volatility and water solubility, characteristics that influence its environmental distribution and bioavailability. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 3648-20-2 | [1] |

| Molecular Formula | C30H50O4 | [2] |

| Molecular Weight | 474.7 g/mol | [2] |

| Physical State | Colorless, oily liquid | [1] |

| Melting Point | -9 °C to 35.5 °C | [1] |

| Boiling Point | 501 °C at 101.3 kPa | |

| Density | 954 kg/m ³ | [1] |

| Water Solubility | 4.41 x 10⁻⁹ g/L | |

| Vapor Pressure | 4.97 x 10⁻¹⁰ kPa at 25°C | |

| Log Kow (Octanol-Water Partition Coefficient) | 10.3 - 11.49 (estimated) | [3] |

| Henry's Law Constant | 5.6 x 10⁻⁵ atm-cu m/mole (estimated) | [3] |

Environmental Degradation Pathways

The environmental persistence of this compound is determined by a combination of biotic and abiotic degradation processes. The principal pathways for its transformation in the environment are biodegradation, photodegradation, and to a lesser extent, hydrolysis.

Biodegradation

Biodegradation is the most significant process for the removal of this compound from the environment, particularly under aerobic conditions.

Aerobic Biodegradation: In the presence of oxygen, microorganisms readily degrade DUP. The primary degradation pathway involves the initial hydrolysis of the diester bonds by esterase enzymes, leading to the formation of mono-undecyl phthalate (MUP) and undecanol. MUP is then further hydrolyzed to phthalic acid and another molecule of undecanol.[4] Phthalic acid can be further metabolized by microbial communities through hydroxylation and subsequent ring cleavage to enter central carbon metabolism.[5][6] Studies have demonstrated rapid and extensive aerobic biodegradation of DUP in various environmental simulations.[4]

Anaerobic Biodegradation: Under anaerobic conditions, the biodegradation of this compound is significantly hindered. Research has shown that DUP is highly persistent in anaerobic environments, such as sediments and some subsurface soils, with studies indicating virtually no degradation over extended periods.[4]

Metabolites: The metabolism of DUP proceeds through a series of intermediates. Following the initial hydrolysis to MUP, further oxidation of the undecyl side chain occurs, forming metabolites such as mono-hydroxyundecyl phthalate (MHUP), mono-oxoundecyl phthalate (MOUP), and mono-carboxydecyl phthalate (MCDP).[7][8] These more polar metabolites are more water-soluble and may be more amenable to further degradation or excretion in biological systems.[7]

A summary of quantitative data on the biodegradation of this compound is provided in Table 2.

| Test System | Conditions | Endpoint | Result | Reference |

| Acclimated Shake Flask (CO₂ Evolution) | 28 days | Ultimate Biodegradation | 76% of theoretical CO₂ evolved | [2] |

| Acclimated Shake Flask | 28 days | Primary Biodegradation | >99% loss of parent compound | [2][4] |

| Acclimated Shake Flask | - | Half-life | 6.17 days (with a 2.7 day lag) | [2] |

| Semi-continuous Activated Sludge | 5 mg/day feed rate | Removal | 45% | [2] |

| Semi-continuous Activated Sludge | 20 mg/day feed rate | Removal | 29% | [2] |

| Semi-continuous Activated Sludge | 5 mg/day feed rate | Half-life | 2.7 days | [2] |

| River Die-Away Test (Mississippi River water) | 1 ppm initial concentration | Half-life | 2.5 weeks | [2] |

| River Die-Away Tests | - | Half-life | 6 to 8 days | [2] |

| Anaerobic Sediment | 100 days | Degradation | 0% | [4] |

Photodegradation

Photodegradation, or the breakdown of molecules by light, contributes to the degradation of this compound, particularly in the atmosphere and sunlit surface waters.

Direct Photolysis: DUP can absorb ultraviolet radiation at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight. However, in aquatic environments, this process is generally slow due to light attenuation in the water column.

Indirect Photolysis: A more significant atmospheric degradation pathway is indirect photolysis, which involves the reaction of DUP with photochemically generated reactive species, primarily hydroxyl radicals (•OH). The estimated atmospheric half-life of DUP due to this reaction is relatively short.

Quantitative data for the photodegradation of this compound is summarized in Table 3.

| Medium | Process | Parameter | Value | Reference |

| Atmosphere | Indirect Photolysis (reaction with •OH radicals) | Half-life (estimated) | ~13 hours | [3] |

| Aquatic Environment | Direct Photolysis | Half-life | 32 - 140 days (pH dependent) |

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. For this compound, this process involves the cleavage of the ester bonds.

The rate of hydrolysis is highly dependent on pH, with base-catalyzed hydrolysis being the dominant pathway under typical environmental conditions. However, even under alkaline conditions, the hydrolysis of DUP is an extremely slow process and is considered a minor contributor to its overall environmental degradation compared to biodegradation.

Quantitative data for the hydrolysis of this compound is presented in Table 4.

| pH | Temperature | Parameter | Value | Reference |

| 7 | 25°C | Half-life (estimated) | 7.7 years | [3][4] |

| 8 | 25°C | Half-life (estimated) | 280 days | [3][4] |

| - | - | Second-order base-catalyzed rate constant (estimated) | 2.9 x 10⁻² L/mol-sec | [3][4] |

Experimental Protocols

Standardized testing methodologies are crucial for assessing the biodegradability and environmental fate of chemicals like this compound. The following sections detail common experimental protocols.

Aerobic Biodegradation in Aquatic Environments (OECD 301)

The OECD 301 guideline for "Ready Biodegradability" encompasses several methods to screen chemicals for their potential for rapid and complete biodegradation in an aerobic aqueous medium. The "DOC Die-Away" (OECD 301A) and "CO₂ Evolution" (OECD 301B) tests are commonly employed.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (e.g., from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days. The extent of biodegradation is determined by measuring the decrease in Dissolved Organic Carbon (DOC) or the amount of CO₂ produced.

Methodology:

-

Test Substance Concentration: Typically 10-20 mg/L of organic carbon.

-

Inoculum: Activated sludge from a wastewater treatment plant, not adapted to the test substance. The concentration should be kept low to minimize background DOC.

-

Temperature: 20-25°C.

-

Duration: 28 days.

-

Measurements:

-

OECD 301A (DOC Die-Away): Samples are taken at regular intervals, filtered, and the DOC concentration is measured.

-

OECD 301B (CO₂ Evolution): The CO₂ evolved is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide) and quantified by titration or with an inorganic carbon analyzer.

-

-

Controls:

-

Blank Control: Inoculum in mineral medium without the test substance to account for endogenous activity.

-

Reference Control: A readily biodegradable substance (e.g., sodium benzoate) is run in parallel to verify the viability of the inoculum.

-

Toxicity Control: Test substance and reference substance are added together to assess for inhibitory effects of the test substance on the microorganisms.

-

Activated Sludge Simulation Test (e.g., ISO 11733)

This test simulates the conditions of a biological wastewater treatment plant to determine the removal of a chemical by biodegradation and sorption.

Principle: The test substance is added to a laboratory-scale activated sludge unit that is continuously fed with a synthetic sewage. The removal of the test substance is monitored over time.

Methodology:

-

Test System: A continuous-flow activated sludge reactor.

-

Inoculum: Activated sludge from a municipal or domestic wastewater treatment plant.

-

Test Substance Concentration: A concentration relevant to expected environmental levels, ensuring it is not toxic to the microorganisms.

-

Hydraulic Retention Time: Typically several hours.

-

Sludge Age: Maintained at a specific value (e.g., 6-10 days).

-

Duration: Several weeks to allow for adaptation of the microbial community.

-

Measurements: The concentration of the test substance in the influent and effluent is measured at regular intervals using specific analytical methods (e.g., GC-MS, HPLC-MS/MS). The removal of DOC or Chemical Oxygen Demand (COD) can also be monitored.

River Die-Away Test

This test uses natural water samples to assess the biodegradation of a chemical under more environmentally relevant conditions.

Principle: The test substance is added to a sample of natural surface water (e.g., from a river) containing its native microbial population. The disappearance of the test substance is monitored over time.

Methodology:

-

Water Sample: Freshly collected surface water, including its natural microbial community.

-

Test Substance Concentration: Low, environmentally realistic concentrations (e.g., µg/L to low mg/L range).

-

Incubation: In the dark at a constant temperature reflecting the natural environment.

-

Duration: Can range from days to weeks, depending on the expected degradation rate.

-

Measurements: The concentration of the test substance is measured at various time points using sensitive analytical techniques.

-

Controls: A sterilized control (e.g., autoclaved or poisoned with mercury chloride) is included to differentiate between biotic and abiotic degradation.

Analytical Methods for DUP and its Metabolites

Accurate quantification of DUP and its degradation products is essential for environmental fate studies. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) are the most common analytical techniques.

Sample Preparation:

-

Water Samples: Solid-phase extraction (SPE) is commonly used to concentrate the analytes and remove interfering substances.

-

Soil and Sediment Samples: Soxhlet extraction or pressurized liquid extraction (PLE) with an appropriate organic solvent is typically employed.

-

Biological Samples: Liquid-liquid extraction (LLE) or SPE is used, often preceded by enzymatic hydrolysis to deconjugate metabolites.

GC-MS Analysis:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used for separation.

-

Injection: Splitless injection is common for trace analysis.

-

Ionization: Electron ionization (EI) is standard.

-

Detection: Selected ion monitoring (SIM) mode provides high sensitivity and selectivity for target analytes.

HPLC-MS/MS Analysis:

-

Column: A reversed-phase column (e.g., C18) is used for separation.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an additive like formic acid or ammonium (B1175870) acetate.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for phthalate monoesters and other acidic metabolites.

-

Detection: Multiple reaction monitoring (MRM) provides high selectivity and sensitivity for the quantification of target analytes.

Visualizations

Biodegradation Pathway of this compound

Caption: Aerobic biodegradation pathway of this compound.

Experimental Workflow for Biodegradation Assessment

Caption: General experimental workflow for assessing DUP biodegradation.

Conclusion

The environmental fate of this compound is predominantly governed by aerobic biodegradation, which can lead to its rapid and extensive removal in environments with active microbial populations. In contrast, DUP is highly persistent under anaerobic conditions. Photodegradation plays a role in its atmospheric removal, while hydrolysis is a negligible degradation pathway in most environmental compartments. Understanding these degradation processes, the resulting metabolites, and the methodologies to study them is critical for accurately assessing the environmental risks associated with DUP and for developing strategies to mitigate its potential impact. The data and protocols presented in this guide serve as a technical resource for the scientific community to further investigate the environmental behavior of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C30H50O4 | CID 19283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Buy this compound | 3648-20-2 [smolecule.com]

- 5. Bacterial degradation of phthalate isomers and their esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Engineering bacterial biocatalysts for the degradation of phthalic acid esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of potential biomarkers of exposure to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. stacks.cdc.gov [stacks.cdc.gov]

Diundecyl phthalate as a high molecular weight phthalate ester (HMWPE)

An examination of the properties, applications, and biological interactions of a key high molecular weight phthalate (B1215562) ester.

Introduction

Diundecyl phthalate (DUP), a high molecular weight phthalate ester (HMWPE), is a significant industrial chemical primarily utilized as a plasticizer in polyvinyl chloride (PVC) and other polymers.[1][2] Its molecular structure, characterized by a benzene-dicarboxylic acid head group and two linear eleven-carbon ester side chains, imparts desirable properties such as low volatility, high thermal stability, and excellent flexibility, particularly at low temperatures.[2][3][4][5] These characteristics have led to its widespread use in demanding applications, including electrical wire and cable insulation, automotive interiors, roofing membranes, and flooring.[2][3][5][6] This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, detailing its physicochemical properties, synthesis, applications, toxicological profile, and the molecular mechanisms underlying its biological effects.

Physicochemical and Performance Characteristics

This compound is a colorless, odorless, oily liquid with a molecular weight of 474.7 g/mol and a chemical formula of C30H50O4.[4][7] It is insoluble in water but soluble in organic solvents like chloroform (B151607) and ethyl acetate.[8][9] Its high boiling point and low vapor pressure contribute to its permanence in polymer matrices, a critical attribute for long-term performance and durability.[4][10]

As a plasticizer, DUP enhances the flexibility and workability of polymers. In PVC formulations, it provides excellent low-temperature flexibility and resistance to weathering and UV light, making it suitable for outdoor applications.[3][4][5] Its low fogging properties are highly valued in the automotive industry for interior components.[3][4] For electrical applications, DUP is often stabilized to ensure optimal performance in wire and cable insulation.[3][4]

The following tables summarize the key physicochemical and performance data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 3648-20-2 | [7][10] |

| Molecular Formula | C30H50O4 | [4][7] |

| Molecular Weight | 474.7 g/mol | [7] |

| Physical State | Colorless, oily liquid | [7][11] |

| Melting Point | -9 °C to 2 °C | [7][8] |

| Boiling Point | 523 °C (lit.) | [8] |

| Density | 0.95 g/mL at 25 °C (lit.) | [8] |

| Vapor Pressure | 1.2 x 10^-9 mm Hg at 25 °C (estimated) | [12] |

| Water Solubility | 11.7 mg/L at 20 °C | [8] |

| LogP | 1.86 at 20 °C | [8] |

Table 2: Performance Characteristics of this compound in PVC

| Performance Metric | Description | References |

| Plasticizing Efficiency | Good; effectively reduces the glass transition temperature of PVC, imparting flexibility. | [13][14] |

| Low-Temperature Flexibility | Excellent; maintains flexibility at low temperatures, crucial for outdoor and automotive applications. | [3][4][5][15] |

| Thermal Stability | High; low volatility and good aging properties contribute to long-term stability in PVC products. | [3][4][5][16][17] |

| UV Resistance | Good; suitable for outdoor applications requiring resistance to weathering. | [3][4][5] |

| Electrical Properties | Good; used in wire and cable insulation, often with stabilizers to enhance performance. | [3][4][5][18] |

| Migration Resistance | Generally good for a high molecular weight phthalate, though lower than polymeric plasticizers. | [19] |

Experimental Protocols

Synthesis of this compound

This compound is synthesized via a standard esterification reaction.

Protocol: Acid-Catalyzed Esterification

-

Reactants: Phthalic anhydride (B1165640) and undecanol (B1663989) are the primary reactants.

-

Catalyst: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used to facilitate the reaction.

-

Reaction Conditions: The reactants and catalyst are heated together. The reaction temperature and pressure are controlled to drive the esterification process. Water is generated as a byproduct and is typically removed to shift the equilibrium towards the product.

-

Purification: Following the reaction, the crude this compound is purified. This may involve neutralization of the acid catalyst, washing to remove impurities, and distillation to obtain the final high-purity product.[8][9][20]

Toxicological Studies

The toxicological profile of this compound has been evaluated through various in vivo and in vitro studies. The methodologies for key toxicological endpoints are outlined below, generally following OECD guidelines.

Acute Oral Toxicity (Following OECD Guideline 423)

-

Test System: Typically, young adult female rats (e.g., Wistar or Sprague-Dawley strains) are used.[11][21][22]

-

Housing and Acclimation: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles. They are acclimated to the laboratory environment before the study begins.[21]

-

Dosing: The test substance is administered as a single oral dose by gavage. A stepwise procedure is used, starting with a dose expected to be non-lethal. The dose for the next animal(s) is adjusted based on the outcome of the previous one.[21][22]

-

Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality. Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.[21][22]

-

Data Collection: Body weights are recorded at the start of the study and weekly thereafter. At the end of the observation period, surviving animals are euthanized and subjected to a gross necropsy.[21][22]

-

Endpoint: The study aims to determine the acute toxic class of the substance, which provides an indication of the lethal dose. For DUP, the oral LD50 in rats is reported to be >15,800 mg/kg, indicating low acute oral toxicity.[3]

Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)

-

Test System: Albino rabbits are the preferred species for this test.[1][3][8]

-

Preparation: The fur on the dorsal area of the trunk of the animals is clipped 24 hours before the test.[1][8]

-

Application: A single dose of 0.5 g of the test substance is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch and non-irritating tape.[1][8]

-

Exposure and Observation: The exposure period is typically 4 hours. After exposure, the residual test substance is removed. The skin is then examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The severity of the skin reactions is scored.[1][8]

-

Endpoint: The primary irritation index is calculated based on the scores for erythema and edema. DUP has been shown to be non-irritating to the skin in rabbit studies.[3][23]

Skin Sensitization (Human Repeated Insult Patch Test - HRIPT)

-

Test Population: The study is conducted on a panel of human volunteers.[11][20][24]

-

Induction Phase: The test material is applied to the same site on the skin under an occlusive or semi-occlusive patch for a 24-hour period. This is repeated nine times over a three-week period. The sites are scored for any irritation after each application.[11][20][24]

-

Rest Period: A rest period of approximately two weeks follows the induction phase.[20][24]

-

Challenge Phase: A challenge patch with the test material is applied to a naive skin site.[20][24]

-

Evaluation: The challenge site is evaluated for any signs of a sensitization reaction (erythema, edema) at 24, 48, and 72 hours after application.[20][24]

-

Endpoint: The test determines the potential of the substance to induce skin sensitization. DUP has been found to be non-sensitizing in human studies.[3][23]

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a common and effective method for the detection and quantification of this compound in various matrices.

Protocol: GC-MS Analysis of this compound

-

Sample Preparation: The sample containing DUP is extracted with a suitable organic solvent (e.g., dichloromethane (B109758) or a mixture of acetonitrile (B52724) and hexane). For complex matrices, a clean-up step using solid-phase extraction (SPE) may be necessary to remove interfering substances.[25][26][27]

-

GC Separation: The extracted sample is injected into a gas chromatograph equipped with a capillary column (e.g., a 5% phenyl methyl siloxane phase). The oven temperature is programmed to ramp up, allowing for the separation of DUP from other components in the mixture based on their boiling points and interactions with the stationary phase.[26][28]

-

MS Detection: As the separated components elute from the GC column, they enter a mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting ions are separated based on their mass-to-charge ratio.[26][28]

-

Quantification: DUP is identified by its characteristic retention time and mass spectrum. Quantification is typically performed using selected ion monitoring (SIM) mode, which increases sensitivity and selectivity by monitoring specific ions characteristic of DUP. An internal standard is often used to improve the accuracy and precision of the quantification.[1][28]

Biological Interactions and Signaling Pathways

High molecular weight phthalates, including DUP, are known to interact with biological systems, primarily as endocrine-disrupting chemicals. The main mechanisms of action involve the activation of Peroxisome Proliferator-Activated Receptors (PPARs) and interference with steroidogenesis, particularly testosterone (B1683101) synthesis.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway

Phthalate monoesters, the primary metabolites of phthalates, are ligands for PPARs, a family of nuclear receptors that regulate gene expression involved in lipid metabolism, inflammation, and cell differentiation.[21][28][29][30] Activation of PPARα in the liver is associated with peroxisome proliferation and changes in lipid metabolism, while PPARγ activation is linked to adipogenesis.[29][30]

Interference with Testosterone Synthesis

Phthalates and their metabolites can disrupt the synthesis of testosterone in Leydig cells of the testes by downregulating the expression of key genes and proteins involved in the steroidogenic pathway.[2][14][25][31] This can lead to reduced testosterone levels and potential adverse effects on male reproductive health.[2][14][31]

Conclusion

This compound is a high molecular weight phthalate ester with a well-established role as a high-performance plasticizer in a variety of polymer applications. Its favorable physicochemical properties contribute to the durability and flexibility of the end products. From a toxicological perspective, DUP exhibits low acute toxicity. However, like other phthalates, its potential to act as an endocrine disruptor through the activation of PPARs and interference with steroid hormone synthesis warrants careful consideration and further research, particularly in the context of chronic and developmental exposures. This technical guide provides a foundational understanding of DUP for scientists and professionals engaged in materials science, toxicology, and drug development, highlighting the key data and biological pathways relevant to its use and safety assessment.

References

- 1. oecd.org [oecd.org]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. catalog.labcorp.com [catalog.labcorp.com]

- 4. Human Repeated Insult Patch Test | Eurofins CRL [eurofinsus.com]

- 5. This compound (DUP) - Stabilized - Chemical Supplier Distributor ChemCeed [chemceed.com]

- 6. nucro-technics.com [nucro-technics.com]

- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 8. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. ftp.cdc.gov [ftp.cdc.gov]

- 12. jsaae.or.jp [jsaae.or.jp]

- 13. diva-portal.org [diva-portal.org]

- 14. mdpi.com [mdpi.com]

- 15. Phthalate monoesters act through peroxisome proliferator-activated receptors in the mouse ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. scielo.br [scielo.br]

- 18. Formulation 101: Wire and Cable Insulation and Jacket PVC Compounds - ChemCeed [chemceed.com]

- 19. Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 21. downloads.regulations.gov [downloads.regulations.gov]

- 22. scribd.com [scribd.com]

- 23. criver.com [criver.com]

- 24. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 25. Effects and Mechanisms of Phthalates’ Action on Reproductive Processes and Reproductive Health: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. scispace.com [scispace.com]

- 29. Draize test - Wikipedia [en.wikipedia.org]

- 30. Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects in the Male and Female Reproductive Tract: Epidemiological and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 31. academic.oup.com [academic.oup.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diundecyl phthalate (B1215562) (DUP), a high molecular weight phthalate ester, serves as a primary plasticizer in various polymer applications, most notably in polyvinyl chloride (PVC). Its chemical structure, characterized by two long, linear undecyl chains, imparts a unique combination of properties, including low volatility, excellent flexibility at low temperatures, and high thermal stability. These characteristics make it a preferred choice for demanding applications where durability and permanence are critical. This technical guide provides an in-depth overview of the primary uses of DUP as a plasticizer, detailing its performance characteristics, the experimental protocols for its evaluation, and the fundamental mechanism of its plasticizing action. All quantitative data is summarized in structured tables for comparative analysis, and key experimental workflows and the plasticization mechanism are visualized using diagrams.

Introduction

Diundecyl phthalate (CAS No. 3648-20-2), with the chemical formula C30H50O4, is a key member of the high molecular weight (HMW) phthalate esters.[1][2] Unlike its lower molecular weight counterparts, DUP exhibits significantly reduced migration and extraction rates, addressing some of the health and environmental concerns associated with other phthalates. Its primary function is to increase the flexibility, workability, and durability of polymeric materials, transforming rigid polymers into more pliable and resilient products.[3] This guide will focus on the core applications of DUP as a plasticizer, providing technical data and methodologies relevant to researchers and professionals in materials science and related fields.

Primary Applications of this compound as a Plasticizer

The principal use of this compound is as a primary plasticizer for polyvinyl chloride (PVC). Its high linearity and molecular weight contribute to superior performance in efficiency, aging, and low-temperature flexibility.[3]

2.1. Polyvinyl Chloride (PVC) Applications

DUP is extensively used in a wide array of PVC products that demand high performance and longevity:

-

Wire and Cable Insulation: DUP's excellent electrical properties and thermal stability make it an ideal choice for the insulation and jacketing of electrical wires and cables, particularly those rated for high-temperature applications (around 100°C).[1]

-

Automotive Interiors: In the automotive industry, DUP is utilized in the manufacturing of interior components such as dashboards, door panels, and upholstery. Its low volatility and low "fogging" properties—the condensation of plasticizer vapors on interior glass surfaces—are highly valued in this sector.

-

Roofing Membranes and Flooring: The durability, weather resistance, and flexibility imparted by DUP are critical for long-lasting roofing membranes and resilient vinyl flooring.[4]

-

Films and Vinyl-Coated Fabrics: DUP is used in the production of flexible films and vinyl-coated fabrics for various applications, including upholstery and protective coverings.[4]

2.2. Non-PVC Polymer Applications

While PVC is the primary polymer plasticized with DUP, it also finds use in other polymeric systems, including:

-

Adhesives and Sealants

-

Coatings

-

Elastomers and Rubber

Performance Characteristics of this compound

The performance of DUP as a plasticizer is defined by several key physical and mechanical properties. The following tables summarize the typical physical and chemical properties of DUP and the mechanical properties of PVC formulations plasticized with DUP.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C30H50O4 | [1] |

| Molecular Weight | 474.72 g/mol | [1] |

| Appearance | Clear, oily liquid | [3] |

| Boiling Point | 523 °C | [3] |

| Density @ 20°C | 0.955 g/cm³ | [3] |

| Viscosity @ 20°C | 70 mPa·s | [1] |

| Flash Point | 252 °C | [3] |

| Freezing Point | -9 °C | [3] |

Table 2: Typical Mechanical Properties of PVC Plasticized with Phthalates (Comparative)

| Property (at 40-50 phr* plasticizer) | Dioctyl Phthalate (DOP) | Diisononyl Phthalate (DINP) | Diisodecyl Phthalate (DIDP) |

| Shore A Hardness | 80 - 90 | 85 - 95 | 88 - 98 |

| Tensile Strength (MPa) | 15 - 25 | 18 - 28 | 20 - 30 |

| Elongation at Break (%) | 250 - 400 | 200 - 350 | 180 - 320 |

| Low-Temperature Flexibility (TR-10, °C) | -30 to -40 | -35 to -45 | -40 to -50 |

*phr = parts per hundred parts of resin

Mechanism of Plasticization

The plasticizing effect of this compound in PVC is a result of its ability to disrupt the strong intermolecular forces between the polymer chains. The long, flexible alkyl chains of the DUP molecules intersperse themselves between the rigid PVC chains, effectively shielding the polar C-Cl bonds and reducing the polymer-polymer interactions. This increases the "free volume" within the polymer matrix, allowing the PVC chains to slide past one another more easily, which manifests as increased flexibility and reduced hardness.

Caption: Mechanism of PVC plasticization by DUP.

Experimental Protocols for Performance Evaluation

The performance of this compound as a plasticizer is evaluated using standardized test methods. The following sections detail the methodologies for key experiments.

5.1. Hardness Testing (ASTM D2240)

This method measures the indentation hardness of the plasticized PVC.

-

Apparatus: Durometer, Type A or D.

-

Specimen Preparation: A flat, smooth specimen with a minimum thickness of 6.4 mm (1/4 inch) is required. If necessary, multiple layers can be stacked to achieve the required thickness.[5]

-

Procedure:

-

Place the specimen on a hard, flat surface.[6]

-

Hold the durometer vertically and press the indenter firmly onto the specimen, ensuring the presser foot is in full contact with the surface.[6]

-

The hardness reading is taken within one second of firm contact for the initial hardness.[5]

-

At least five measurements are taken at different locations on the specimen, and the average value is reported.[7]

-

5.2. Tensile Properties (ASTM D412)

This test determines the tensile strength, elongation, and modulus of the plasticized PVC.

-

Apparatus: Universal Testing Machine (UTM) with appropriate grips and an extensometer.

-

Specimen Preparation: Dumbbell-shaped specimens are die-cut from a molded sheet of the plasticized PVC.[8] The thickness and width of the narrow section of the specimen are measured precisely.

-

Procedure:

-

The specimen is mounted in the grips of the UTM.[9]

-

The extensometer is attached to the specimen to measure elongation.

-

The specimen is pulled at a constant rate of speed (typically 500 mm/min) until it breaks.[8]

-

The force and elongation are recorded throughout the test.

-

Tensile strength is calculated as the maximum force divided by the original cross-sectional area.

-

Elongation at break is the percentage increase in length at the point of rupture.

-

5.3. Low-Temperature Flexibility (ASTM D1329 - TR-10 Test)

This method evaluates the ability of the plasticized PVC to remain flexible at low temperatures.

-

Apparatus: Low-temperature cabinet, specimen rack with a means of applying a specific elongation, and a temperature monitoring device.

-

Specimen Preparation: Small, die-cut specimens are prepared.

-

Procedure:

-

The specimen is stretched to a specified elongation (typically 50%) and held in place in the specimen rack.[10]

-

The rack with the stretched specimen is placed in the low-temperature cabinet and cooled to a temperature where the material becomes rigid (e.g., -70°C).[11]

-

After thermal equilibrium is reached, the specimen is released from one of its clamps and allowed to retract as the temperature is slowly and uniformly increased.[12]

-

The temperature at which the specimen retracts by 10% of the initial elongation is recorded as the TR-10 value.[12]

-

Caption: Workflow for Hardness Testing (ASTM D2240).

Caption: Workflow for Tensile Properties Testing (ASTM D412).

Caption: Workflow for Low-Temperature Flexibility Testing (ASTM D1329).

Conclusion

This compound is a high-performance primary plasticizer with a well-established role in the formulation of flexible PVC and other polymers. Its key attributes of low volatility, excellent low-temperature flexibility, and good thermal stability make it suitable for a wide range of demanding applications. A thorough understanding of its performance characteristics, evaluated through standardized experimental protocols, is essential for optimizing material formulations and ensuring product quality and longevity. The continued use of DUP in high-value applications underscores its importance in the field of polymer science and technology.

References

- 1. This compound | C30H50O4 | CID 19283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. diva-portal.org [diva-portal.org]

- 4. researchgate.net [researchgate.net]

- 5. Shore Hardness ASTM D2240 [intertek.com]

- 6. ASTM D2240 Testing Services | VTEC Laboratories [vteclabs.com]

- 7. micomlab.com [micomlab.com]

- 8. ASTM D412 Tensile Test on Rubber and Elastomers Testing Guide_Plastic_UnitedTest - Material Testing Machine [unitedtest.com]

- 9. How to perform ASTM D412 Tensile Test on Rubber & Elastomers [prestogroup.com]

- 10. thegundcompany.com [thegundcompany.com]

- 11. scribd.com [scribd.com]

- 12. alpha-technologies.com [alpha-technologies.com]

Potential Biomarkers for Diundecyl Phthalate Exposure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction